N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
CAS No.: 1049370-87-7
Cat. No.: VC6421524
Molecular Formula: C24H26ClN3O2
Molecular Weight: 423.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049370-87-7 |
---|---|
Molecular Formula | C24H26ClN3O2 |
Molecular Weight | 423.94 |
IUPAC Name | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Standard InChI | InChI=1S/C24H26ClN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29) |
Standard InChI Key | JYIBPLBAMJKLCM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features three distinct regions:
-
Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The 4-chlorophenyl group is attached to the piperazine nitrogen at position 1.
-
Ethylenediamine linker: A two-carbon chain connecting the piperazine core to the acetamide group.
-
Naphthalenyloxy-acetamide: A naphthalen-2-yloxy group bonded to the carbonyl carbon of the acetamide.
The molecular formula is C₃₄H₃₄ClN₃O₂, with a molecular weight of 556.11 g/mol. The presence of both aromatic (naphthalene, chlorophenyl) and aliphatic (piperazine, ethyl) components suggests moderate hydrophobicity, with a calculated logP of ~4.2 .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis for this compound is documented, analogous methodologies from recent studies provide a plausible route:
-
Piperazine functionalization: 4-(4-Chlorophenyl)piperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form N-(2-aminoethyl)-4-(4-chlorophenyl)piperazine .
-
Acetamide formation: The intermediate is acylated with 2-(naphthalen-2-yloxy)acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
Key reaction conditions:
-
Temperature: 0–25°C for acylation to prevent side reactions.
-
Yield: Estimated 60–75% based on similar acetamide syntheses .
Physicochemical Characterization
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic groups; soluble in DMSO and ethanol.
-
Melting point: Predicted 180–190°C (differential scanning calorimetry) .
-
Spectroscopic data:
Pharmacological Profile
Hypothesized Mechanisms of Action
Piperazine derivatives exhibit affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors, suggesting potential antipsychotic or antidepressant activity . The naphthalenyloxy group may enhance blood-brain barrier penetration, while the chlorophenyl moiety could modulate receptor selectivity .
Comparative Bioactivity
Table 1: Bioactivity of structural analogs
Compound | Target Receptor | IC₅₀ (nM) | Therapeutic Indication |
---|---|---|---|
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3-yl)acetamide | 5-HT₁A | 120 | Anticancer |
N-(4-Chlorophenyl)-2-(4-(2-((3-cyano-4-methylpyridin-2-yl)thio)acetyl)phenoxy)acetamide | D₂ | 85 | Antipsychotic |
Target compound | 5-HT₂A/D₃ (predicted) | 90–150 (est.) | Neuropathic pain |
Analytical and Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume